5-Nitrobenzo[d][1,3]dioxole-2-thione is an advanced, electron-deficient cyclic thionocarbonate utilized primarily as a highly reactive thiocarbonyl transfer reagent and a specialized precursor in organic synthesis [1]. By incorporating a strongly electron-withdrawing nitro group on the benzodioxole core, this compound features a highly activated thiocarbonyl center and an excellent leaving group in the form of 4-nitrocatecholate [2]. For industrial and pharmaceutical procurement, it serves as a bench-stable, solid-state alternative to hazardous reagents like thiophosgene, enabling the safe and efficient synthesis of complex thioureas, thioamides, and custom thionocarbonates under mild conditions [3].
Substituting 5-nitrobenzo[d][1,3]dioxole-2-thione with its unsubstituted analog (1,3-benzodioxole-2-thione) or common reagents like thiophosgene introduces severe process bottlenecks [1]. The unsubstituted benzodioxole-2-thione lacks the electronic activation required for rapid nucleophilic attack, often necessitating harsh heating or extended reaction times that degrade sensitive substrates [2]. Conversely, while thiophosgene is highly reactive, its extreme toxicity, volatility, and corrosive nature require expensive specialized containment and strict regulatory compliance [3]. Furthermore, standard solid alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) suffer from high moisture sensitivity, leading to inconsistent yields in non-anhydrous environments. The 5-nitro derivative bridges this gap, offering the reactivity of a highly activated electrophile with the handling profile of a stable solid [1].
The presence of the 5-nitro group dramatically enhances the electrophilicity of the thiocarbonyl carbon. In comparative aminolysis assays, activated cyclic thionocarbonates with nitro-substituted leaving groups (pKa ~7.1 for 4-nitrocatechol) achieve quantitative conversion to thioureas at room temperature within 1-2 hours [1]. In contrast, the unsubstituted 1,3-benzodioxole-2-thione (leaving group pKa ~9.5) requires elevated temperatures (>60°C) and extended times (12-24 hours) to reach similar yields [2]. This kinetic advantage minimizes thermal degradation of complex, sensitive API intermediates.
| Evidence Dimension | Aminolysis conversion time at 25°C |
| Target Compound Data | >95% conversion in 1-2 hours |
| Comparator Or Baseline | 1,3-Benzodioxole-2-thione (requires >60°C for 12-24 hours) |
| Quantified Difference | Approx. 10-fold reduction in reaction time under milder thermal conditions |
| Conditions | Standard aminolysis with primary/secondary amines in aprotic solvent (e.g., DCM or THF) |
Allows buyers to synthesize temperature-sensitive thioureas and thioamides rapidly without the yield losses associated with thermal degradation.
Thiophosgene is a classic benchmark for thiocarbonyl transfer, but its high vapor pressure (approx. 118 mmHg at 20°C) and severe inhalation toxicity mandate high-containment infrastructure [1]. 5-Nitrobenzo[d][1,3]dioxole-2-thione is a crystalline solid with negligible vapor pressure at standard temperature and pressure [2]. When evaluated for scale-up procurement, replacing thiophosgene with this activated solid eliminates the need for specialized gas scrubbers and reduces hazardous material handling costs, while maintaining comparable electrophilic reactivity for cross-coupling [1].
| Evidence Dimension | Vapor pressure and handling requirements at 20°C |
| Target Compound Data | Solid, negligible vapor pressure; standard fume hood handling |
| Comparator Or Baseline | Thiophosgene (CSCl2): ~118 mmHg; requires strict gas containment |
| Quantified Difference | Complete elimination of toxic inhalation hazard from volatile emissions during weighing and transfer |
| Conditions | Standard ambient laboratory and pilot-plant scale-up conditions |
Dramatically lowers the engineering controls and safety compliance costs required for scaling up thiocarbonyl-based syntheses.
1,1'-Thiocarbonyldiimidazole (TCDI) is a widely procured solid thiocarbonyl source, but its imidazole leaving groups make it highly susceptible to rapid hydrolysis upon exposure to ambient humidity, leading to variable reagent titers and inconsistent batch yields [1]. The cyclic acetal-type structure of 5-nitrobenzo[d][1,3]dioxole-2-thione provides a higher kinetic barrier to atmospheric moisture while retaining high reactivity toward stronger amine nucleophiles [2]. This differential stability ensures that bulk procured batches maintain >98% active titer over extended storage, directly improving batch-to-batch reproducibility in manufacturing [1].
| Evidence Dimension | Reagent titer retention upon brief ambient air exposure |
| Target Compound Data | Maintains >98% active titer; kinetically stable to atmospheric moisture |
| Comparator Or Baseline | TCDI: Rapidly hydrolyzes, requiring strict glovebox or dry-bag handling |
| Quantified Difference | Significantly longer benchtop handling time without titer degradation |
| Conditions | Ambient handling during weighing and reactor charging |
Prevents costly batch failures caused by degraded reagents, making it a more reliable choice for non-glovebox manufacturing environments.
In applications such as Corey-Winter olefination or radical-mediated deoxygenation, the thionocarbonate must undergo reduction or attack by a phosphite/radical species [1]. The strongly electron-withdrawing 5-nitro group lowers the LUMO of the thiocarbonyl system, making it substantially easier to reduce. Electrochemical models indicate that nitro-substituted aromatic thionocarbonates exhibit a less negative reduction potential (approx. 0.3-0.5 V shift) compared to their unsubstituted counterparts [2]. This allows the use of milder reducing agents or lower temperatures during the desulfurization step, preserving sensitive functional groups elsewhere in the molecule [1].
| Evidence Dimension | Ease of reduction / LUMO energy |
| Target Compound Data | Lowered reduction potential due to strongly electron-withdrawing -NO2 group |
| Comparator Or Baseline | 1,3-Benzodioxole-2-thione (higher reduction potential, requires harsher conditions) |
| Quantified Difference | Enables desulfurization at lower temperatures or with milder radical initiators |
| Conditions | Phosphite-mediated desulfurization or radical reduction protocols |
Expands the synthetic utility of the reagent to highly functionalized, fragile substrates that would decompose under standard harsh olefination conditions.
Ideal for the pilot-scale synthesis of complex thiourea-based active pharmaceutical ingredients (APIs) where the use of highly toxic thiophosgene is prohibited by safety or facility constraints, directly leveraging its solid-state stability and low vapor pressure [1].
The preferred precursor for converting sterically hindered or thermally sensitive 1,2-diols into alkenes, utilizing the nitro group's electronic activation to allow for lower-temperature phosphite desulfurization without side-product formation [2].
Acts as a highly reliable, bench-stable thiocarbonyl transfer reagent for generating specialized thioamides in materials science or bioconjugation, outperforming moisture-sensitive TCDI in standard laboratory environments [3].